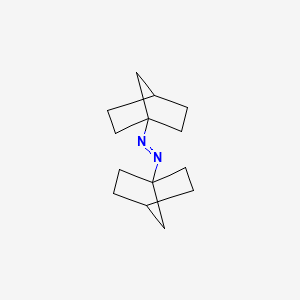
e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- is a compound with the molecular formula C14H22N2 and a molecular weight of 218.3379 g/mol It is characterized by its unique structure, which includes two bicyclo(221)heptane units connected by a diazene (N=N) group
Preparation Methods
The synthesis of e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- typically involves the reaction of bicyclo(2.2.1)heptane derivatives with diazene precursors under specific conditions. One common method involves the use of photochemistry to facilitate the [2 + 2] cycloaddition reaction, which forms the bicyclo(2.2.1)heptane units . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield amines or hydrocarbons .
Scientific Research Applications
e-Diazene, bis(bicyclo(221)hept-1-yl)- has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used in the study of enzyme mechanisms and protein interactionsIn industry, it can be used in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- involves its interaction with molecular targets and pathways within biological systems. The diazene group can undergo various chemical transformations, which may affect the activity of enzymes and other proteins. The bicyclo(2.2.1)heptane units provide structural stability and can influence the compound’s binding affinity to its targets .
Comparison with Similar Compounds
e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- can be compared with other similar compounds, such as bicyclo(2.2.1)heptane derivatives and other diazene-containing molecules. Similar compounds include bicyclo(2.2.1)hept-5-en-2-yl]triethoxysilane and bicyclo(2.1.1)hexane derivatives . The uniqueness of e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- lies in its combination of the bicyclo(2.2.1)heptane structure with the diazene group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
59388-65-7 |
|---|---|
Molecular Formula |
C14H22N2 |
Molecular Weight |
218.34 g/mol |
IUPAC Name |
bis(1-bicyclo[2.2.1]heptanyl)diazene |
InChI |
InChI=1S/C14H22N2/c1-5-13(6-2-11(1)9-13)15-16-14-7-3-12(10-14)4-8-14/h11-12H,1-10H2 |
InChI Key |
IXLUXTNJLVDWEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C2)N=NC34CCC(C3)CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



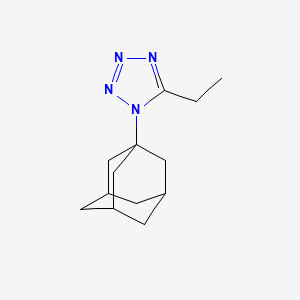


phosphane](/img/structure/B14173479.png)
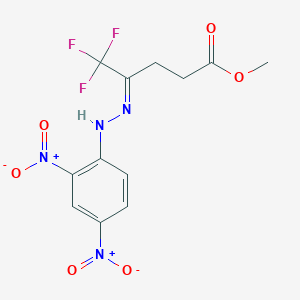
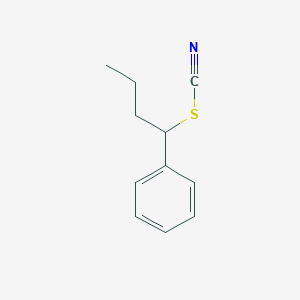
![2-[2-(4-Chlorophenyl)-2-phenylethenyl]-1,3-dimethyl-1H-indene](/img/structure/B14173497.png)
![3-ethoxy-4-[2-oxo-2-(10H-phenothiazin-10-yl)ethoxy]benzaldehyde](/img/structure/B14173501.png)
![1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole](/img/structure/B14173507.png)

![n-Cyclohexyl-5-[(2,5-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B14173520.png)
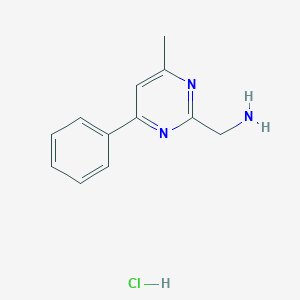
![2-chloro-4-methyl-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B14173535.png)
